Nimesulide

Descripción general

Descripción

Se utiliza principalmente como un fármaco antiosteoporótico para prevenir y tratar la osteoporosis, la hipercalcemia de malignidad y los trastornos de la resorción ósea . Este compuesto es conocido por su capacidad para inhibir la resorción ósea mediada por osteoclastos y se utiliza tanto en medicina humana como veterinaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clodronato disódico tetrahidratado se sintetiza haciendo reaccionar diclorometano con ácido fosforoso en presencia de hidróxido de sodio. La reacción suele implicar los siguientes pasos:

Reacción de Diclorometano con Ácido Fosforoso: El diclorometano reacciona con ácido fosforoso para formar ácido diclorometilenobisfosfónico.

Neutralización con Hidróxido de Sodio: El bisfosfonato resultante se neutraliza entonces con hidróxido de sodio para formar diclorometilenobisfosfonato disódico.

Cristalización: La sal disódica se cristaliza a partir de una solución acuosa para obtener la forma tetrahidratada.

Métodos de Producción Industrial: En entornos industriales, la producción de clodronato disódico tetrahidratado implica procesos de cristalización y granulación a gran escala. La fase cristalina de la materia prima de clodronato se conserva durante la granulación en seco, lo que garantiza la estabilidad y la facilidad de manejo de la forma tetrahidratada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clodronato disódico tetrahidratado experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: El compuesto puede sufrir hidrólisis en soluciones acuosas, dando lugar a la formación de derivados de ácido fosfónico.

Reactivos y Condiciones Comunes:

Hidrólisis: Suele producirse en presencia de agua o soluciones acuosas.

Complejación: Implica iones metálicos como calcio, magnesio y otros en condiciones fisiológicas.

Principales Productos Formados:

Productos de Hidrólisis: Derivados de ácido fosfónico.

Productos de Complejación: Complejos de iones metálicos, en particular clodronato de calcio.

4. Aplicaciones en Investigación Científica

El clodronato disódico tetrahidratado tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated effectiveness in treating acute pain and primary dysmenorrhea . Research indicates that this compound possesses anti-carcinogenic properties and may have applications beyond its primary role as an analgesic .

Anti-Carcinogenic Applications

This compound has demonstrated anti-neoplastic effects in vitro, suggesting its potential in cancer therapy .

- mTOR Signaling: this compound attenuates mammalian target of rapamycin (mTOR) signaling, which inhibits tissue growth in colorectal carcinomas .

- Breast Cancer: this compound analogues reduce proliferation in aromatase inhibitor-insensitive breast cancer cells .

- Lung Carcinomas: this compound enhances the effects of radiotherapy in lung carcinomas by intensifying caspase-3 and caspase-8 activation .

- Pancreatic Carcinomas: this compound inhibits tumor growth in pancreatic carcinomas by inhibiting vascular endothelial growth factor (VEGF) .

- Gastric Carcinomas: this compound has growth inhibitory effects in gastric carcinomas, mediated by increased secretion of TNF-alpha .

- Primary Effusion Lymphomas: this compound downregulates the aquaporin-3 gene and attenuates the expression of the KSHV gene, resulting in apoptosis in primary effusion lymphomas .

- Hepatocellular Carcinomas: this compound inhibits tumor growth in hepatocellular carcinomas, with its apoptotic effect augmented by the mDRA-6 monoclonal antibody .

- Colon and Lung Cancer Cell Lines: this compound has shown efficacy against colon and lung cancer cell lines .

Drug Repositioning

Drug repositioning, finding new uses for existing drugs, has shown that this compound may have uses as an anti-inflammatory . A study using zebrafish found that this compound was among the most potent repositioned drugs and displayed anti-inflammatory activity in a mouse model of skin inflammation .

Acute Pain Management

This compound is effective in treating various painful conditions with an acute inflammatory component . Clinical trials have consistently shown that this compound provides relief from inflammatory pain, proving superior to placebo and, in some cases, other NSAIDs . It is particularly indicated for treating acute pain where inflammation is a predominant factor .

Safety and Hepatotoxicity

This compound is associated with an increased risk of hepatotoxicity . A meta-analysis of observational studies indicated that this compound use is associated with an approximately twofold increased risk for hepatotoxicity . Spontaneous reporting databases showed significantly higher rates of reported hepatotoxicity in patients using this compound compared to other NSAIDs . Almost half of the patients who developed hepatotoxicity from this compound required liver transplantation or died due to fulminant hepatic failure, with a third developing hepatotoxicity within 15 days of administration . Due to the risk of hepatotoxicity, this compound must be used with caution .

Case Studies

- An 81-year-old female presented with hematemesis and epistaxis after using this compound for six days, showing an extensive coagulation disorder and liver abnormalities .

- A patient experienced a this compound-induced fixed drug eruption (FDE) and was later able to tolerate etoricoxib . Patch tests confirmed a positive reaction to this compound .

Mecanismo De Acción

El clodronato disódico tetrahidratado ejerce sus efectos inhibiendo la resorción ósea mediada por osteoclastos. El compuesto se metaboliza en un análogo no hidrolizable de trifosfato de adenosina en los osteoclastos y macrófagos. Este análogo inhibe la función mitocondrial bloqueando la translocasa de difosfato de adenosina/trifosfato de adenosina, lo que lleva a la apoptosis de los osteoclastos . Este mecanismo reduce la resorción ósea y ayuda en el manejo de los trastornos relacionados con los huesos .

Compuestos Similares:

Ácido etidrónico: Otro bisfosfonato de primera generación con propiedades antirresortivas similares.

Ácido tiludrónico: Un bisfosfonato utilizado para indicaciones similares pero con diferentes propiedades farmacocinéticas.

Ácido zoledrónico: Un bisfosfonato de tercera generación con mayor potencia y mayor duración de acción.

Singularidad del Clodronato Disódico Tetrahidratado: El clodronato disódico tetrahidratado es único debido a su mecanismo de acción específico que implica la formación de un análogo no hidrolizable de trifosfato de adenosina. Esta propiedad lo distingue de otros bisfosfonatos que pueden no formar tales análogos .

Comparación Con Compuestos Similares

Etidronic Acid: Another first-generation bisphosphonate with similar anti-resorptive properties.

Tiludronic Acid: A bisphosphonate used for similar indications but with different pharmacokinetic properties.

Zoledronic Acid: A third-generation bisphosphonate with higher potency and longer duration of action.

Uniqueness of Clodronate Disodium Tetrahydrate: Clodronate disodium tetrahydrate is unique due to its specific mechanism of action involving the formation of a non-hydrolyzable adenosine triphosphate analog. This property distinguishes it from other bisphosphonates that may not form such analogs .

Actividad Biológica

Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class, exhibits a range of biological activities primarily characterized by its analgesic, anti-inflammatory, and antipyretic effects. This article explores the mechanisms of action, efficacy in clinical settings, and associated risks, particularly focusing on its hepatotoxicity.

This compound functions primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. Unlike traditional NSAIDs, this compound exhibits weak inhibition of prostaglandin synthesis but engages in several other mechanisms:

- Inhibition of Neutrophil Activity : this compound inhibits the release of oxidants from activated neutrophils and scavenges hypochlorous acid without impairing neutrophil function .

- Histamine Release : It reduces histamine release from mast cells and inhibits platelet-activating factor production by basophils .

- Chondrocyte Effects : In vitro studies show that this compound inhibits the release of stromelysin and blocks metalloproteinase activity in human articular chondrocytes .

Clinical Efficacy

Numerous clinical trials have demonstrated this compound's efficacy in managing pain and inflammation. A summary of key findings is presented below:

Case Studies on Hepatotoxicity

Despite its efficacy, this compound has been associated with significant hepatotoxicity. A systematic review highlighted the following:

- Increased Risk : this compound was linked to a higher risk of hepatotoxicity compared to other NSAIDs, with a relative risk (RR) of 2.21 in observational studies .

- Patient Demographics : Most affected patients were female (84.8%), with an average age of 56.8 years .

- Severe Outcomes : Approximately 45.5% required liver transplantation or died due to fulminant hepatic failure, often within 15 days of administration .

Summary Table of Hepatotoxicity Cases

| Outcome | Percentage |

|---|---|

| Required hospitalization | 58% |

| Developed jaundice | 84% |

| Severe cases (requiring transplantation or fatal) | 45.5% |

Comparative Studies on Toxicity

A recent study evaluated the histotoxic effects of this compound on Black Kites (Milvus migrans), revealing significant biochemical changes and histological damage at various doses:

| Dose (mg/kg) | Serum Urea Level (Mean ± SE) | Histological Findings |

|---|---|---|

| 2 | Increased | Mild muscle fibrosis |

| 4 | Significantly increased | Hypertrophy and necrosis observed |

| 6 | Highest increase | Severe necrosis and apoptosis noted |

Propiedades

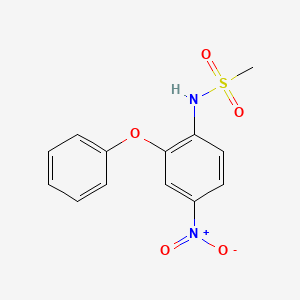

IUPAC Name |

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWYRSMBCFDLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037250 | |

| Record name | Nimesulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The therapeutic effects of Nimesulide are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes and histamine. | |

| Record name | Nimesulide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51803-78-2 | |

| Record name | Nimesulide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51803-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimesulide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimesulide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nimesulide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimesulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimesulide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMESULIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

143-144.5 °C | |

| Record name | Nimesulide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nimesulide?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thus exerting its anti-inflammatory and analgesic effects.

Q2: Does this compound interact with any other targets besides COX-2?

A2: While primarily known for its COX-2 inhibitory activity, studies have shown that this compound can also influence other cellular processes. For instance, it has been observed to increase intracellular cyclic adenosine monophosphate (cAMP) levels in activated neutrophils, which contributes to the inhibition of platelet-activating factor (PAF) and leukotriene B4 (LTB4) release []. Additionally, research suggests that this compound may exert anti-cancer effects through mechanisms involving phosphatase and tensin homolog (PTEN) upregulation, apoptosis induction, and cell cycle arrest [, , ].

Q3: How does the inhibition of COX-2 by this compound translate into its observed therapeutic effects?

A3: COX-2 plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid into prostaglandins. These prostaglandins contribute to various physiological processes associated with inflammation, including vasodilation, increased vascular permeability, and sensitization of pain receptors. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.

Q4: Are there any studies exploring the downstream effects of this compound beyond its direct interaction with COX-2?

A4: Yes, research has delved into the broader cellular responses elicited by this compound. For example, in pancreatic cancer cells, this compound has been shown to enhance the expression of PTEN, a tumor suppressor gene, while decreasing the expression of COX-2 and vascular endothelial growth factor (VEGF) []. This suggests a potential role for this compound in inhibiting tumor angiogenesis. Additionally, this compound has been observed to modulate the expression of cell cycle regulatory proteins and apoptotic markers in a model of ultraviolet B-induced photocarcinogenesis [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H12N2O5S, and its molecular weight is 308.31 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: While specific spectroscopic data may not be explicitly detailed within the provided research, techniques such as infrared (IR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy have been employed to confirm the structure of this compound and its derivatives [, ]. These techniques provide valuable information regarding the functional groups and structural arrangements present within the molecule.

Q7: What are the challenges associated with the formulation of this compound due to its physicochemical properties?

A7: this compound's poor water solubility poses a significant challenge in its formulation, particularly for parenteral administration [, , ]. This limited solubility can hinder its bioavailability and necessitate the exploration of alternative delivery strategies.

Q8: What approaches have been explored to overcome the formulation challenges associated with this compound?

A8: Several strategies have been investigated to enhance the solubility and bioavailability of this compound. One approach involves the formation of inclusion complexes with β-cyclodextrin, which can improve its aqueous solubility and dissolution rate [, ]. Other methods include the development of solid dispersions using hydrophilic carriers such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and modified starches [, , ]. These techniques aim to disperse the drug in a matrix that facilitates its dissolution and absorption.

Q9: What is the typical pharmacokinetic profile of this compound?

A9: this compound is well absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 1 to 3 hours [, , ]. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its major metabolite, hydroxythis compound, also possesses pharmacological activity [, ]. This compound is primarily eliminated in the urine, with a half-life (t1/2) of approximately 2-4 hours [].

Q10: Has the efficacy of this compound been evaluated in clinical trials, and what are the key findings?

A10: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound in various conditions, including osteoarthritis, acute pain, and dysmenorrhea. Results from these trials have demonstrated that this compound is effective in reducing pain and improving functional outcomes in patients with osteoarthritis [, ]. Furthermore, it has shown efficacy in managing acute low back pain, demonstrating comparable or superior analgesic effects compared to other NSAIDs like ibuprofen []. Studies have also indicated its potential in reducing postoperative pain associated with dental procedures and periodontal surgery [, ].

Q11: What are the major safety concerns associated with this compound use?

A11: While generally well-tolerated, this compound has been associated with rare but potentially serious adverse effects, particularly hepatotoxicity [, , ]. Cases of liver injury, including acute hepatitis and liver failure, have been reported, leading to its withdrawal from the market in some countries [, ].

Q12: Are there any specific patient populations in whom this compound use may be contraindicated or require careful monitoring?

A12: this compound is generally contraindicated in patients with a history of hypersensitivity to the drug or other NSAIDs, as well as those with active peptic ulcer disease or severe hepatic impairment [].

Q13: What steps have regulatory agencies taken to address the safety concerns associated with this compound?

A13: In response to reports of hepatotoxicity, regulatory agencies in some countries have implemented measures to mitigate the risks associated with this compound use. These measures include limiting the duration of treatment, recommending lower doses, and strengthening warnings and precautions in the drug's label [, ].

Q14: What are some potential strategies for improving the delivery of this compound to specific target tissues?

A14: Research continues to explore innovative drug delivery systems for this compound to enhance its therapeutic index and minimize potential adverse effects. These strategies include the development of targeted nanoparticles, liposomes, and other nanocarriers that can deliver the drug specifically to inflamed tissues, thereby reducing systemic exposure and potential toxicity [].

Q15: Are there any promising avenues for future research on this compound?

A15: Further research is warranted to elucidate the full spectrum of this compound's pharmacological activities, particularly its potential as an anticancer agent [, ]. Additionally, investigations into safer and more targeted drug delivery systems hold promise for maximizing its therapeutic benefits while minimizing risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.